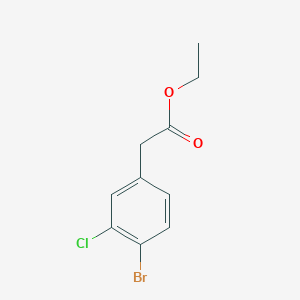

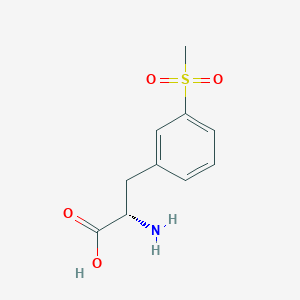

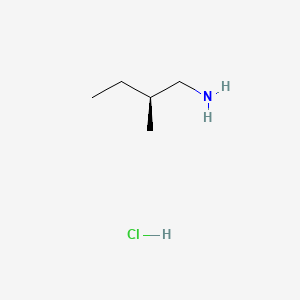

![molecular formula C12H21NO5 B6591164 Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate CAS No. 129288-14-8](/img/structure/B6591164.png)

Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate is a chemical compound with the CAS Number: 413597-67-8 . It has a molecular weight of 259.3 . The IUPAC name for this compound is ethyl 1- ( (tert-butoxycarbonyl)amino)-3-hydroxycyclobutane-1-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO5/c1-5-17-9 (15)12 (6-8 (14)7-12)13-10 (16)18-11 (2,3)4/h8,14H,5-7H2,1-4H3, (H,13,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.3 . The exact physical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis of Dipeptides

The compound is a tert-butoxycarbonyl (Boc)-protected amino acid . Boc-protected amino acids are used in the synthesis of dipeptides . The Boc group protects the amino group during peptide bond formation and can be removed under acidic conditions without affecting the peptide bond .

Development of Room-Temperature Ionic Liquids

The compound can be used in the development of room-temperature ionic liquids . These ionic liquids have low viscosity, high thermal stability, and can be used as efficient reactants and reaction media in organic synthesis .

Use in Organic Synthesis

The compound can be used in organic synthesis due to the presence of the Boc group . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of complex molecules .

Use in Peptide Chemistry

The compound can be used in peptide chemistry . Boc-protected amino acids are commonly used in peptide synthesis, where the Boc group protects the amino group during the formation of peptide bonds .

5. Use in the Synthesis of Novel Room-Temperature Ionic Liquids The compound can be used in the synthesis of novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available Boc-protected amino acids .

6. Use in the Development of New Drugs and Medical Treatments While there is no direct evidence of this compound being used in the development of new drugs and medical treatments, scientific research often leads to advancements in medicine and healthcare . The unique properties of this compound could potentially be harnessed for such applications.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-17-9(15)12(6-8(14)7-12)13-10(16)18-11(2,3)4/h8,14H,5-7H2,1-4H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSWTNOOIHXDLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C1)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B6591101.png)

![6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B6591109.png)

methanone hydrochloride](/img/structure/B6591143.png)

![5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B6591181.png)

![2,5-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B6591188.png)